molecular formula C18H23BrN6O2 B2891231 (5-Bromofuran-2-yl)(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 899757-33-6

(5-Bromofuran-2-yl)(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2891231
CAS RN: 899757-33-6
M. Wt: 435.326
InChI Key: WYJPGCVMJBLEMD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the current resources .

Scientific Research Applications

Synthesis of Novel Compounds

Several studies have been dedicated to synthesizing novel compounds related to (5-Bromofuran-2-yl)(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, demonstrating the chemical versatility of this molecule. For instance, Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine, which showed significant antibacterial activity against human pathogenic bacteria, indicating potential for further drug development Nagaraj, Srinivas, & Rao, 2018. Similarly, Koza et al. (2013) reported the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, showcasing the chemical adaptability and potential for creating diverse bioactive molecules Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013.

Biological Activities and Applications

The synthesized compounds related to (5-Bromofuran-2-yl)(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone have been evaluated for various biological activities, providing insights into their potential applications in scientific research and medicine:

  • Antibacterial and Antimicrobial Properties : Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, indicating modest activity against bacteria and fungi, suggesting avenues for the development of new antimicrobial agents Patel, Agravat, & Shaikh, 2011.

  • Inhibition of Tubulin Polymerization : Prinz et al. (2017) investigated N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as inhibitors of tubulin polymerization, showcasing their potent antiproliferative properties against a variety of cancer cell lines Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN6O2/c1-22-6-8-23(9-7-22)16-4-5-17(21-20-16)24-10-12-25(13-11-24)18(26)14-2-3-15(19)27-14/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJPGCVMJBLEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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